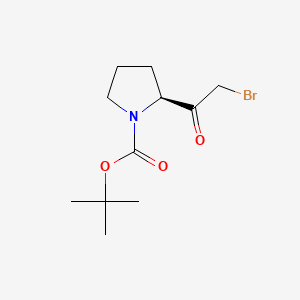

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Beschreibung

(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a bromoacetyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. The compound’s molecular formula is C₁₁H₁₈BrNO₃ with a molecular weight of 292.17 g/mol, identical to its (R)-counterpart. The bromoacetyl group enhances electrophilicity, making it reactive toward nucleophiles, while the Boc group stabilizes the pyrrolidine nitrogen, enabling selective deprotection in synthetic workflows.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDOQGYAXYGUQV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152665-75-3 | |

| Record name | tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Synthesis Strategy from L-Proline

The most widely documented method begins with L-proline as the chiral starting material, leveraging its inherent (S)-configuration to ensure enantiomeric purity in the final product.

Step 1: Boc Protection of the Pyrrolidine Amine

L-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) in chloroform under basic conditions (triethylamine, 0°C to room temperature). This step introduces the tert-butoxycarbonyl (Boc) protecting group, yielding (S)-tert-butyl pyrrolidine-1-carboxylate.

Key Conditions :

-

Solvent: Chloroform

-

Base: Triethylamine (1.3 equiv)

-

Temperature: 0°C → room temperature, 16 hours

Step 2: Bromoacetylation at the C2 Position

The Boc-protected pyrrolidine undergoes bromoacetylation using bromoacetyl bromide. The reaction proceeds via nucleophilic acyl substitution, where the enolate of the pyrrolidine attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Optimized Parameters :

-

Solvent: Dichloromethane (DCM)

-

Base: Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS)

-

Temperature: −78°C → 0°C (slow warming)

Workup and Purification :

Alternative Route via Pyrrolidine Functionalization

In industrial settings, pre-formed pyrrolidine derivatives may serve as intermediates. For example, tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (a positional isomer) is synthesized via similar bromoacetylation but requires regiospecific control.

Comparative Challenges :

-

Regioselectivity : Achieving C2 substitution over C3 necessitates steric or electronic directing groups.

-

Catalytic Approaches : Palladium-mediated cross-coupling (e.g., Suzuki reactions) has been explored for analogous compounds but remains less efficient for bromoacetyl introduction.

Reaction Optimization and Critical Parameters

Stereochemical Preservation

Racemization at the C2 position is a key concern during bromoacetylation. Strategies to mitigate this include:

Solvent and Reagent Selection

| Parameter | Optimal Choice | Suboptimal Alternatives |

|---|---|---|

| Solvent | Anhydrous DCM | THF, EtOAc |

| Brominating Agent | Bromoacetyl bromide | Bromoacetyl chloride |

| Base | LHMDS | NaH, K₂CO₃ |

Rationale : DCM’s low polarity suppresses side reactions, while LHMDS ensures rapid deprotonation without byproduct formation.

Industrial-Scale Production Insights

Continuous Flow Reactor Systems

Recent patents describe transitioning from batch to continuous flow processes to enhance yield (≥95%) and reduce reaction times (2–4 hours). Key advantages include:

-

Precise temperature control (−78°C zones).

-

In-line quenching and extraction.

Purification Techniques

-

Crystallization : Recrystallization from tert-butyl methyl ether (MTBE) achieves >99% purity.

-

Chromatography-Free Processes : Adsorbent resins (e.g., polystyrenic scavengers) replace column chromatography in large-scale runs.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.42 (s, 9H, Boc), δ 3.98 (m, 1H, C2-H), δ 4.32 (s, 2H, BrCH₂) |

| ¹³C NMR | δ 28.3 (Boc CH₃), δ 80.1 (Boc Cq), δ 170.2 (C=O) |

| HRMS | m/z 292.173 (M+H⁺) |

Analyse Chemischer Reaktionen

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It can be used to modify biomolecules, such as proteins and peptides, to study their function and interactions in biological systems.

Wirkmechanismus

The mechanism of action of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromoacetyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to design inhibitors or probes for specific enzymes or receptors, providing insights into their function and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate and Derivatives

CAS 305329-97-9 (Similarity: 0.92) and related analogs (e.g., 1-Boc-3-(bromomethyl)pyrrolidine , CAS 1067230-65-2) share structural motifs but differ in ring size and substitution patterns. For example:

- Ring size : Azetidine (4-membered) vs. pyrrolidine (5-membered) introduces distinct ring strain and reactivity.

- Functional groups : Bromoethyl (C-Br) vs. bromoacetyl (C=O-Br) groups alter reaction pathways. Bromoethyl derivatives are more suited for alkylation reactions, while bromoacetyl groups enable nucleophilic acyl substitutions or cross-couplings .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | Not provided | C₁₁H₁₈BrNO₃ | 292.17 | Chiral center, bromoacetyl group |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 305329-97-9 | C₁₀H₁₈BrNO₂ | 264.16 | 4-membered ring, bromoethyl group |

| 1-Boc-3-(bromomethyl)pyrrolidine | 1067230-65-2 | C₁₁H₂₀BrNO₂ | 274.19 | Bromomethyl substitution |

Pyridine-Based Bromo Derivatives

Compounds like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () exhibit pyridine cores with bromo and methoxy substituents. These derivatives are larger (e.g., molecular weight >400 g/mol) and feature aromatic systems, enabling applications in catalysis or as ligands. However, their synthetic utility diverges from the target compound due to reduced electrophilicity at the bromine site .

Spiro-Pyrrolidine-Oxindole Derivatives

Key differences include:

- Melting point : 99°C (vs. liquid or lower-melting analogs).

- Stereochemical complexity : Multiple chiral centers and rigid spiro architecture, enhancing binding specificity in medicinal chemistry .

Biologische Aktivität

(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₈BrNO₃

- Molecular Weight : 292.17 g/mol

- CAS Number : 96551-92-7

The compound features a pyrrolidine ring and a bromoacetyl substituent, which contribute to its reactivity and biological interactions. The presence of the bromoacetyl group enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in drug synthesis.

(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows it to act as an inhibitor or probe for specific enzymes or receptors, influencing various biological processes.

Key Mechanisms:

- Covalent Bond Formation : The bromoacetyl group acts as an electrophile, facilitating interactions with nucleophiles in biological systems.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases involving dysregulated enzyme activity.

Biological Activity

Research has demonstrated various biological activities associated with (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been evaluated for its efficacy against colon carcinoma cells, showing promising results in inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dipeptidyl peptidase (DPP) enzymes, which are critical in various metabolic pathways. Its structural analogs have been shown to effectively inhibit DPP9, suggesting a pathway for therapeutic development against metabolic disorders .

- Antiviral Properties : There is emerging evidence that compounds similar to (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate possess antiviral activities, particularly against influenza viruses, by targeting viral neuraminidase .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, on HCT-15 colon cancer cells. The results indicated significant inhibition of cell growth, warranting further investigation into its mechanism of action and potential as an anticancer agent.

- Dipeptidyl Peptidase Inhibition : Research focused on designing DPP inhibitors derived from (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has shown that modifications to the bromoacetyl group enhance binding affinity and selectivity towards DPP9, highlighting its potential in treating diabetes and related metabolic disorders.

- Antiviral Mechanisms : Investigations into the antiviral properties of similar compounds have revealed that they can effectively inhibit viral replication by targeting key enzymatic pathways involved in viral lifecycle processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

- Methodology : The compound is typically synthesized from L-proline via a multi-step process involving Boc protection, bromoacetylation, and purification. For example:

Boc Protection : L-proline is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form (S)-tert-butyl pyrrolidine-1-carboxylate .

Bromoacetylation : The secondary amine is acetylated with 2-bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–20°C .

Purification : Flash column chromatography (e.g., ethanol/chloroform, 1:8) isolates the product.

- Stereochemical Control : Chiral HPLC or polarimetry ([α]²⁵D) confirms enantiopurity, as deviations in optical rotation (e.g., [α]²⁵D −55.0 for related analogs) indicate racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The bromoacetyl moiety shows a carbonyl signal at ~170 ppm (¹³C) and split peaks for CH₂Br at ~3.8–4.2 ppm (¹H) .

- HRMS : Exact mass analysis (e.g., C₁₁H₁₈BrNO₃⁺ requires m/z 292.18) confirms molecular integrity .

- IR : Strong carbonyl stretches (~1740 cm⁻¹ for Boc, ~1680 cm⁻¹ for bromoacetyl) validate functional groups .

Q. What are common side reactions during bromoacetylation, and how can they be mitigated?

- Challenges : Competing hydrolysis of 2-bromoacetyl bromide to 2-hydroxyacetamide under humid conditions.

- Solutions : Use anhydrous solvents (e.g., DCM), maintain low temperatures (0–5°C), and employ excess bromoacetyl reagent (1.5–2.0 eq) .

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in organocatalytic applications, and what strategies optimize its use in asymmetric synthesis?

- Role in Catalysis : The electron-withdrawing bromoacetyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Michael additions). For example, pyrrolidine-thiourea catalysts derived from this scaffold achieve >90% enantiomeric excess (ee) in asymmetric reactions .

- Optimization :

- Solvent Selection : Non-polar solvents (toluene) improve stereoselectivity vs. polar aprotic solvents (DMF).

- Additives : Cinchona alkaloids (e.g., hydroquinidine) enhance transition-state organization .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess, and how can process parameters be adjusted?

- Scalability Issues : Racemization during Boc deprotection at elevated temperatures.

- Solutions :

- Mild Deprotection : Use TFA/DCM (1:10) at 0°C instead of HCl/EtOAc to minimize acid-induced racemization .

- Continuous Flow Systems : Reduce reaction times and thermal exposure, improving yield (e.g., 78% vs. 60% in batch) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel C–C bond-forming reactions?

- Methodology :

Conformational Analysis : Gaussian 09 calculations (B3LYP/6-31G*) map low-energy conformers, identifying reactive sites.

Transition-State Modeling : Predict activation barriers for SN2 displacements at the bromoacetyl group, guiding nucleophile selection (e.g., amines vs. thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.